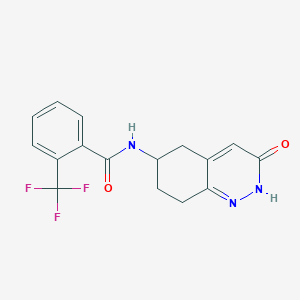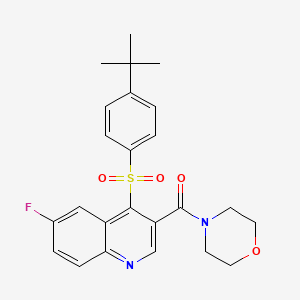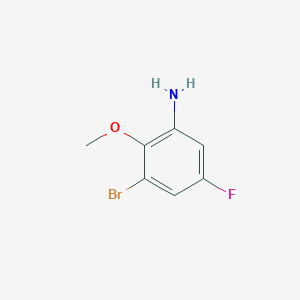
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and a trifluoromethyl group attached to a benzamide moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cinnoline core, followed by the introduction of the trifluoromethyl group and the benzamide moiety. Key steps may include:
Cyclization reactions: to form the cinnoline ring.
Substitution reactions: to introduce the trifluoromethyl group.
Amidation reactions: to attach the benzamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and scalable reaction setups such as continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving cinnoline derivatives.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The cinnoline core and trifluoromethyl group may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interactions with biological targets compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-4-2-1-3-11(12)15(24)20-10-5-6-13-9(7-10)8-14(23)22-21-13/h1-4,8,10H,5-7H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUOQGLHPDTVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2615530.png)



![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

![3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2615538.png)


![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)


